molecular formula C26H28F2N4O2S B10867802 N-(4-fluorophenyl)-4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide

N-(4-fluorophenyl)-4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide

Cat. No.: B10867802
M. Wt: 498.6 g/mol
InChI Key: XGUPYFMPBCKJBB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide, often abbreviated as Compound X , belongs to the class of piperazine derivatives. Its chemical structure features a piperazine ring with various functional groups attached. Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactivity::

    Major Products:

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry:

    Biological Studies:

Mechanism of Action

  • Compound X likely exerts its effects through target-specific interactions .
  • Molecular pathways involve modulation of cell signaling , gene expression , or enzyme function .
  • Further research is needed to elucidate precise mechanisms.

Comparison with Similar Compounds

    Similar Compounds:

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

Molecular Formula

C26H28F2N4O2S

Molecular Weight

498.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-[2-[[4-(4-fluorophenyl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]piperazine-1-carbothioamide

InChI

InChI=1S/C26H28F2N4O2S/c27-20-3-1-18(2-4-20)19-15-24(33)23(25(34)16-19)17-29-9-10-31-11-13-32(14-12-31)26(35)30-22-7-5-21(28)6-8-22/h1-8,17,19,33H,9-16H2,(H,30,35)

InChI Key

XGUPYFMPBCKJBB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)F)O)C(=S)NC4=CC=C(C=C4)F

Origin of Product

United States

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